molecular formula C7HCl2F5 B14304229 Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- CAS No. 112290-06-9

Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)-

Cat. No.: B14304229
CAS No.: 112290-06-9
M. Wt: 250.98 g/mol
InChI Key: LZRHASCDZDNUCP-UHFFFAOYSA-N
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Description

Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- is an aromatic compound with the molecular formula C7HCl2F5. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- typically involves multiple steps, including halogenation and fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often involve the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives.

Scientific Research Applications

Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 2,4-dichloro-1-(trifluoromethyl)-
  • Benzene, 1,4-difluoro-
  • Benzene, 1,2-difluoro-

Uniqueness

Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of multiple halogens and a trifluoromethyl group can influence its electronic structure, making it a valuable compound for various applications.

Properties

CAS No.

112290-06-9

Molecular Formula

C7HCl2F5

Molecular Weight

250.98 g/mol

IUPAC Name

3,4-dichloro-1,2-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7HCl2F5/c8-4-2(7(12,13)14)1-3(10)6(11)5(4)9/h1H

InChI Key

LZRHASCDZDNUCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)Cl)C(F)(F)F

Origin of Product

United States

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